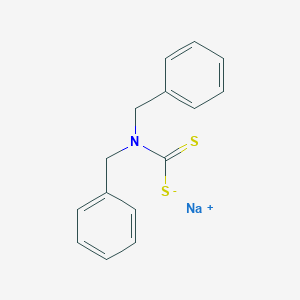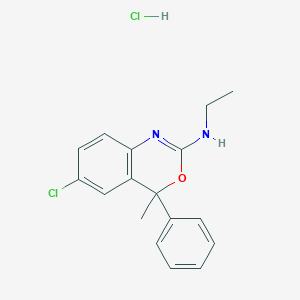![molecular formula C50H44N2 B7824186 1,4-Bis[4-(di-p-tolylamino)styryl]benzene](/img/structure/B7824186.png)
1,4-Bis[4-(di-p-tolylamino)styryl]benzene
Overview
Description
1,4-Bis[4-(di-p-tolylamino)styryl]benzene is a chemical compound with the molecular formula C50H44N2 and a molecular weight of 672.91 . It is also known by other names such as 4,4’-[1,4-Phenylenebis(ethene-2,1-diyl)]bis(N,N-di-p-tolylaniline) .
Molecular Structure Analysis
The IUPAC name for this compound is N-(4-{(E)-2-[4-((E)-2-{4-[bis(4-methylphenyl)amino]phenyl}ethenyl)phenyl]ethenyl}phenyl)-N,N-bis(4-methylphenyl)amine . The InChI code is 1S/C50H44N2/c1-37-5-25-45(26-6-37)51(46-27-7-38(2)8-28-46)49-33-21-43(22-34-49)19-17-41-13-15-42(16-14-41)18-20-44-23-35-50(36-24-44)52(47-29-9-39(3)10-30-47)48-31-11-40(4)12-32-48/h5-36H,1-4H3/b19-17+,20-18+ .Physical And Chemical Properties Analysis
This compound appears as a light yellow to amber to dark green powder or crystal . The melting point ranges from 220.0 to 226.0 °C .Scientific Research Applications
Electropolymerization and Conducting Polymers :
- The low oxidation potential of bis(pyrrol-2-yl) derivatives allows for successful electropolymerization in the presence of easily oxidized electrolytes, leading to the formation of highly electroactive conducting polymers (Larmat et al., 1996).
Fabrication of Microstructures :
- Microneedle crystals and amorphous microdots of distyrylbenzene derivatives, including bis(N,N-di-p-tolylamino-p-styryl)benzene, can be fabricated using vapor deposition techniques. These structures show potential for applications in photonic devices due to their waveguide quality and amplified spontaneous emission properties (Akazawa et al., 2019).
Mixed-Valence Monocations :
- The bis(triarylamines) linked with styryl bridges have been studied for their intervalence charge-transfer properties. These compounds, including 1,4-bis[4-[bis(4-methoxyphenyl)amino]styryl]benzene, demonstrate interesting electronic interactions, suggesting potential applications in molecular electronics (Barlow et al., 2005).
Photopumping and Laser Dyes :
- Linear-chain-structured laser dyes, related to 4-4′-bis[4-(di-p-tolylamino)styryl]biphenyl, have been investigated, revealing relationships between molecular structure and stimulated-emission thresholds. This research has implications for the development of efficient laser dyes and photonic materials (Sakai et al., 2003).
Synthesis of Fluorescent Whiteners :
- Novel synthesis methods for the production of fluorescent whiteners based on 1,4-bis(styryl)benzene structures have been developed. This has implications for the dye and pigment industry, providing new routes for the creation of advanced fluorescent materials (Naik & Seshadri, 1988).
Self-Organized Organic Microdots :
- Organic microdots of fluorescent bis(N,N-di-p-tolylamino-p-styryl)benzene molecules have been self-organized by vapor deposition. These microdots exhibit distinct fluorescence properties and can be used in photonic and optoelectronic applications (Yanagi et al., 2001).
Properties
IUPAC Name |
4-methyl-N-[4-[(E)-2-[4-[(E)-2-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]ethenyl]phenyl]ethenyl]phenyl]-N-(4-methylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H44N2/c1-37-5-25-45(26-6-37)51(46-27-7-38(2)8-28-46)49-33-21-43(22-34-49)19-17-41-13-15-42(16-14-41)18-20-44-23-35-50(36-24-44)52(47-29-9-39(3)10-30-47)48-31-11-40(4)12-32-48/h5-36H,1-4H3/b19-17+,20-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYYDWJDEVKDGB-XPWSMXQVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C=CC5=CC=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)N(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C)C7=CC=C(C=C7)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H44N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068994 | |
| Record name | Benzenamine, 4,4'-(1,4-phenylenedi-2,1-ethenediyl)bis[N,N-bis(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
672.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55035-43-3 | |
| Record name | Benzenamine, 4,4'-(1,4-phenylenedi-2,1-ethenediyl)bis[N,N-bis(4-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 4,4'-(1,4-phenylenedi-2,1-ethenediyl)bis[N,N-bis(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(p-phenylenedivinylene)bis[N,N-bis(p-tolyl)aniline] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



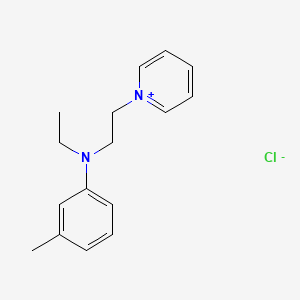
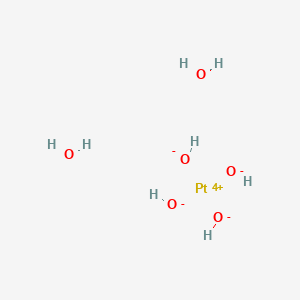
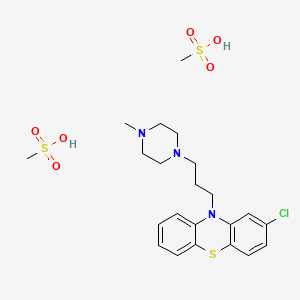
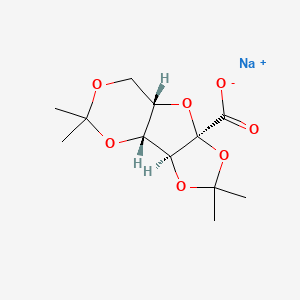
![n-[3-(Dimethylamino)propyl]propanamide](/img/structure/B7824170.png)



